1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile
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Overview
Description
1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile is a complex organic compound that belongs to the class of thiazole derivatives. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzylamine with a thieno[2,3-D]thiazole derivative under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by cyclization to form the desired cyclopropane-1-carbonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir share the thiazole core structure and exhibit diverse biological activities.
Thiophene Derivatives: Compounds like suprofen and articaine have similar thiophene-based structures and are used for their anti-inflammatory and anesthetic properties.
Uniqueness
1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C17H15N3OS2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methylamino]thieno[2,3-d][1,3]thiazol-5-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H15N3OS2/c1-21-12-4-2-11(3-5-12)9-19-16-20-15-13(22-16)8-14(23-15)17(10-18)6-7-17/h2-5,8H,6-7,9H2,1H3,(H,19,20) |
InChI Key |
WMDORGMDGKBXFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(S3)C4(CC4)C#N |
Origin of Product |
United States |
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